molecular formula C19H17N3O2S B6081681 N-methyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

N-methyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B6081681
M. Wt: 351.4 g/mol
InChI Key: FIDLEKMZNQYBGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-6-phenyl-1H-pyrimidine-2-thiol with N-methyl-N-phenylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-methyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-methyl-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
  • 4-oxo-6-phenyl-1H-pyrimidine-2-thiol
  • N-methyl-N-phenylacetamide

Comparison: this compound is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-22(15-10-6-3-7-11-15)18(24)13-25-19-20-16(12-17(23)21-19)14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDLEKMZNQYBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.